molecular formula C7H16Si2 B1609079 (Pentamethyldisilyl)acetylene CAS No. 63247-94-9

(Pentamethyldisilyl)acetylene

Cat. No. B1609079
CAS RN: 63247-94-9
M. Wt: 156.37 g/mol
InChI Key: YJKJAVGMVVVJPZ-UHFFFAOYSA-N
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Description

(Pentamethyldisilyl)acetylene is a chemical compound with the molecular formula C7H16Si2 . It is provided by Alfa Chemistry Materials .


Molecular Structure Analysis

The molecular structure of (Pentamethyldisilyl)acetylene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond .


Physical And Chemical Properties Analysis

(Pentamethyldisilyl)acetylene has a boiling point of 125 °C (lit.), a density of 0.795 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.4410 (lit.) .

Safety And Hazards

(Pentamethyldisilyl)acetylene has a flash point of 54 °F. It is classified as a flammable liquid (Hazard statements H225). Precautionary measures include avoiding sparks, open flames, and hot surfaces (Precautionary statements P210) .

properties

IUPAC Name

ethynyl-dimethyl-trimethylsilylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKJAVGMVVVJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391192
Record name (Pentamethyldisilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentamethyldisilyl)acetylene

CAS RN

63247-94-9
Record name (Pentamethyldisilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Pentamethyldisilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Pentamethyldisilyl)acetylene
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Reactant of Route 4
(Pentamethyldisilyl)acetylene
Reactant of Route 5
(Pentamethyldisilyl)acetylene
Reactant of Route 6
(Pentamethyldisilyl)acetylene

Citations

For This Compound
4
Citations
J Lalevée, N Blanchard, MA Tehfe, C Fries… - Polymer …, 2011 - pubs.rsc.org
The ability of a new efficient photoinitiator (TX–Si), based on the well-known thioxanthonechromophore linked to a disilylacetylene moiety and exhibiting a red-shifted absorption, …
Number of citations: 85 pubs.rsc.org
R West, LC Quass - Journal of Organometallic Chemistry, 1969 - Elsevier
General methods for the preparation of organosilylacetylenes from chloroethylenes are described. Symmetrical bis(trialkylsilyl)acetylenes are obtained in good yield from …
Number of citations: 31 www.sciencedirect.com
LVC Quass - 1969 - search.proquest.com
I wish to express ray deepest gratitude and most sincere appreciation to Professor Robert West for, his inspiration and guidance during the course of my work. I am very grateful for his …
Number of citations: 2 search.proquest.com
H Stelmach - 1969 - search.proquest.com
(This title card prepared by The University of Wisconsin) PLEASE NOTE: The negative microfilm copy of this dissertation was prep Page 1 Microfilmed by Univ. of Wis. Department of …
Number of citations: 2 search.proquest.com

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